(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
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Overview
Description
The compound (1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[105201,1304,1205,9]nonadec-2-en-16-ol is a complex organic molecule characterized by its intricate pentacyclic structure and multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and intramolecular cyclizations.
Introduction of Functional Groups: Methoxy and hydroxyl groups are introduced through selective functionalization reactions, such as methylation and hydroxylation.
Stereocontrol: The synthesis requires precise control over stereochemistry, often achieved through the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form saturated compounds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of multiple functional groups and stereocenters suggests that it could interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure and functional groups may allow it to interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in areas such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cell surface receptors, modulating cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (1R,4S,5S,8R,9R,12S,13S,16S)-5,9,17,17-Tetramethyl-8-[(2R,4E)-6-methyl-4,6-heptadien-2-yl]-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol
- (1R,4S,5S,8R,9R,12S,13S,16S)-8-[(2R,4E)-6-Methoxy-6-methyl-4-hepten-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol
Uniqueness
This compound is unique due to its specific arrangement of functional groups and stereocenters The presence of both methoxy and hydroxyl groups, along with its pentacyclic structure, distinguishes it from similar compounds
Properties
Molecular Formula |
C32H52O4 |
---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-20(2)18-22(34-8)19-21(3)23-12-14-30(7)24-13-15-32-25(10-11-26(33)28(32,4)5)31(24,27(35-9)36-32)17-16-29(23,30)6/h13,15,18,21-27,33H,10-12,14,16-17,19H2,1-9H3/t21-,22-,23-,24+,25+,26+,27-,29-,30+,31+,32-/m1/s1 |
InChI Key |
CRZHMFVUXYIFSA-UIHAXNEMSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C=C(C)C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
Canonical SMILES |
CC(CC(C=C(C)C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origin of Product |
United States |
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